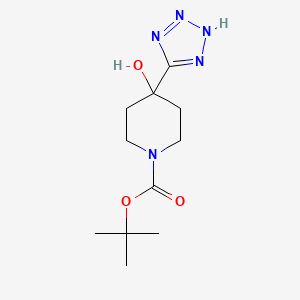
tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1803594-41-3 . It has a molecular weight of 269.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H19N5O3/c1-10(2,3)19-9(17)16-6-4-11(18,5-7-16)8-12-14-15-13-8/h18H,4-7H2,1-3H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthetic Routes and Industrial Applications
Research has explored the synthetic routes for compounds related to tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate, such as in the synthesis of vandetanib. Vandetanib synthesis involves complex steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes, indicating the compound's relevance in industrial-scale chemical manufacturing due to its yield and commercial value (Mi, 2015).
Environmental Biodegradation
The environmental behavior and fate of related compounds such as ethyl tert-butyl ether (ETBE) have been extensively studied. These compounds undergo biodegradation in soil and groundwater, with microorganisms capable of utilizing them as carbon and energy sources or through co-metabolism. This research underscores the compound's environmental impact and its potential for bioremediation applications (Thornton et al., 2020).
Pharmacophore in Medicinal Chemistry
Tetrazole moieties, similar to the one in tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate, are significant in medicinal chemistry due to their broad spectrum of biological activities. These include antitubercular, anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Tetrazole can serve as a bioisostere for the carboxylic acid group in drugs, enhancing lipophilicity and bioavailability while reducing side effects, making it a crucial pharmacophore in drug development (Patowary et al., 2021).
Antioxidant Properties
Compounds with isoxazolone derivatives, akin to the structural features in tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate, have shown significant biological and medicinal properties. These compounds are intermediates for synthesizing various heterocycles and undergo chemical transformations, indicating their potential antioxidant applications (Laroum et al., 2019).
Removal from Environmental Matrices
Adsorption studies related to compounds like methyl tert-butyl ether (MTBE) have highlighted the effectiveness of various adsorbents in removing such compounds from aqueous solutions. This research is crucial for understanding the removal functionality and environmental impact mitigation of tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate and similar compounds (Vakili et al., 2017).
Direcciones Futuras
While specific future directions for “tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate” are not mentioned in the sources I found, compounds with similar structures have been studied for their potential biological activities . These compounds could serve as a starting point for the development of new drugs or therapies.
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-10(2,3)19-9(17)16-6-4-11(18,5-7-16)8-12-14-15-13-8/h18H,4-7H2,1-3H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRJFZEJOORJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
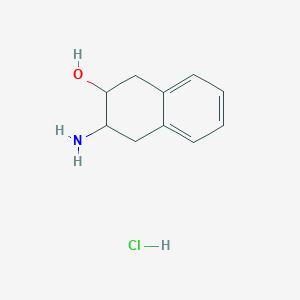
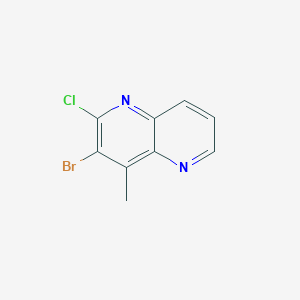
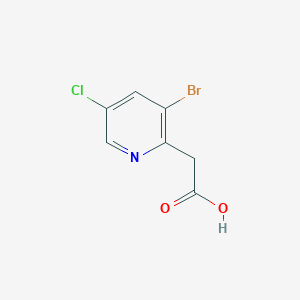

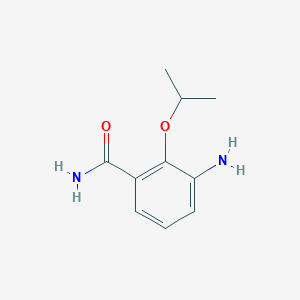
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
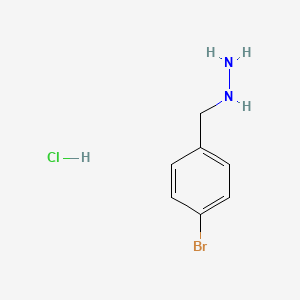
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
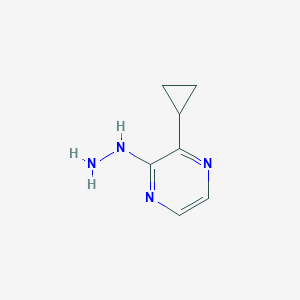
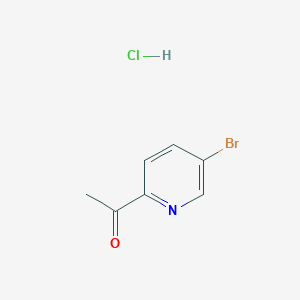
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)